Methocarbamol-O-sulfate-d5SodiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methocarbamol-O-sulfate-d5 sodium salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate sodium salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .
Preparation Methods
The synthesis of Methocarbamol-O-sulfate-d5 sodium salt involves the deuteration of Methocarbamol-O-sulfate sodium saltThe specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
Methocarbamol-O-sulfate-d5 sodium salt, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Methocarbamol-O-sulfate-d5 sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool for studying protein interactions and functions.
Pharmaceutical Research: It serves as a reference material for the development and testing of new drugs.
Metabolic Studies: The stable isotopic labeling allows researchers to trace metabolic pathways and study the dynamics of biochemical processes.
Mechanism of Action
The mechanism of action of Methocarbamol-O-sulfate-d5 sodium salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal polysynaptic pathways. It does not act directly on the muscles but rather exerts its effects through the central nervous system .
Comparison with Similar Compounds
Methocarbamol-O-sulfate-d5 sodium salt can be compared with other similar compounds, such as:
Methocarbamol-O-sulfate sodium salt: The non-deuterated version of the compound.
Methocarbamol: The parent compound, which is widely used as a muscle relaxant.
Guaifenesin: A related compound with similar central nervous system depressant properties. The uniqueness of Methocarbamol-O-sulfate-d5 sodium salt lies in its stable isotopic labeling, which makes it particularly useful for research applications that require precise tracking and analysis of biochemical processes
Properties
Molecular Formula |
C11H14NNaO8S |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
sodium;[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] sulfate |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1 |
InChI Key |
FYHFYAQEVOZTLQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.